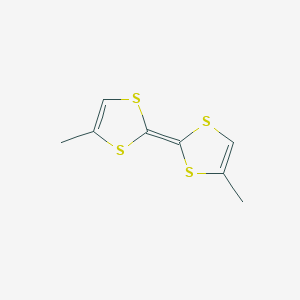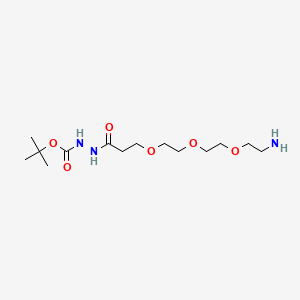
4,4'-Dimethyltetrathiafulvalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethyltetrathiafulvalene is an organosulfur compound known for its unique electronic properties. It belongs to the family of tetrathiafulvalenes, which are widely studied for their applications in organic electronics and materials science. This compound is characterized by its ability to donate electrons, making it a valuable component in the development of conductive materials and molecular electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyltetrathiafulvalene typically involves the reaction of 4-methyl-1,3-dithiol-2-thione with 4-methyl-1,3-dithiol-2-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium methoxide, and a solvent like methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 4,4’-Dimethyltetrathiafulvalene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to obtain the final product suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dimethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like iodine or bromine under controlled conditions to form radical cations.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups, often using electrophilic reagents.
Major Products: The major products formed from these reactions include radical cations, reduced forms of the compound, and substituted derivatives, which are valuable in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethyltetrathiafulvalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s electron-donating properties are explored in biological studies, particularly in redox biology.
Medicine: Research is ongoing to investigate its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the development of organic conductive materials, batteries, and molecular electronics
Wirkmechanismus
The mechanism by which 4,4’-Dimethyltetrathiafulvalene exerts its effects is primarily through its electron-donating ability. This property allows it to participate in redox reactions, influencing various molecular targets and pathways. The compound interacts with electron acceptors, facilitating charge transfer processes that are crucial in electronic applications .
Vergleich Mit ähnlichen Verbindungen
- Tetrathiafulvalene
- 4,4’-Dimethyl-2,2’-bithiazole
- 4,4’-Dimethyl-1,3-dithiol-2-one
Comparison: Compared to other similar compounds, 4,4’-Dimethyltetrathiafulvalene stands out due to its enhanced electron-donating properties and stability. Its unique structure allows for better performance in electronic applications, making it a preferred choice in the development of conductive materials and molecular electronics .
Eigenschaften
Molekularformel |
C8H8S4 |
|---|---|
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
(2Z)-4-methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C8H8S4/c1-5-3-9-7(11-5)8-10-4-6(2)12-8/h3-4H,1-2H3/b8-7- |
InChI-Schlüssel |
KTUWYNVNQFNGBX-FPLPWBNLSA-N |
Isomerische SMILES |
CC1=CS/C(=C/2\SC=C(S2)C)/S1 |
Kanonische SMILES |
CC1=CSC(=C2SC=C(S2)C)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















